1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRTZMMXOLTYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446805 | |
| Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762233-62-5 | |
| Record name | 1,4,5,6-Tetrahydro-1-methylpyrrolo[3,4-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762233-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that forms the core scaffold of numerous molecules with significant biological activity. Derivatives of this structure have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of the core molecule, this compound. It includes a summary of its chemical and physical characteristics, a representative experimental protocol for its synthesis, and a visualization of the key signaling pathways influenced by its derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel drugs based on the pyrrolo[3,4-c]pyrazole scaffold.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized in the table below. It is important to note that some of this data is derived from chemical supplier databases and may include predicted values.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [Echemi][1] |
| Molecular Weight | 123.16 g/mol | [Echemi][1] |
| CAS Number | 762233-62-5 | [Echemi][1] |
| Boiling Point | 237 °C | [Echemi][1] |
| Density | 1.35 g/cm³ | [Echemi][1] |
| pKa (Predicted) | 8.86 ± 0.20 | [Echemi][1] |
| Physical Form | Reported as a solid for its hydrochloride salt | |
| Solubility | Data not available in peer-reviewed literature. Generally, pyrazole-containing compounds exhibit a range of solubilities depending on their substitution. | |
| Melting Point | Data not available in peer-reviewed literature. |
Experimental Protocols
Representative Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The synthesis of the this compound scaffold can be conceptualized in a multi-step process. A common strategy involves the initial formation of a substituted pyrazole with functional groups that can be elaborated to form the fused pyrrolidine ring.
Step 1: Synthesis of a Substituted Pyrazole Intermediate
A general method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a plausible route starts with the reaction of a suitably functionalized 1,3-dicarbonyl equivalent with methylhydrazine.
-
Materials: A 1,3-dicarbonyl compound (e.g., a protected formyl acetone derivative), methylhydrazine, a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add methylhydrazine to the solution, followed by the addition of a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole intermediate by column chromatography on silica gel.
-
Step 2: Functionalization and Cyclization to form the Pyrrolidine Ring
The pyrazole intermediate from Step 1 would be functionalized to introduce the necessary components for the formation of the pyrrolidine ring. This often involves the introduction of a protected amine and a group that can undergo cyclization.
-
Materials: The pyrazole intermediate, reagents for functionalization (e.g., for halogenation followed by nucleophilic substitution with a protected amine), a suitable base, and solvent.
-
Procedure:
-
Functionalize the pyrazole intermediate at the desired positions. This may involve multiple chemical transformations.
-
Perform an intramolecular cyclization reaction to form the tetrahydropyrrolo[3,4-c]pyrazole ring system. This is often achieved by deprotection of the amine and subsequent nucleophilic attack.
-
The reaction conditions (temperature, solvent, base) will be highly dependent on the specific functionalities of the intermediate.
-
After the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final product, this compound, by an appropriate method such as crystallization or chromatography.
-
Biological Activity and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key protein kinases implicated in cancer progression. The primary targets include Aurora kinases and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases disrupts cell cycle regulation, leading to an anti-proliferative effect in cancer cells.
3.1. Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[2] Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis.[2] The following diagram illustrates the central role of Aurora kinases in the cell cycle and the impact of their inhibition.
Caption: Inhibition of Aurora Kinases A and B by a pyrrolo[3,4-c]pyrazole derivative disrupts key mitotic events, leading to mitotic arrest and subsequent apoptosis in cancer cells.
3.2. CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[3] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. Dysregulation of the CDK2 pathway is a common feature of cancer, leading to uncontrolled cell proliferation.
Caption: Inhibition of CDK2 by a pyrrolo[3,4-c]pyrazole derivative blocks the G1/S transition and S/G2 progression, leading to cell cycle arrest, senescence, or apoptosis.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While comprehensive experimental data on the parent molecule is limited in publicly accessible literature, the extensive research into its derivatives highlights its importance as a privileged structure for the development of kinase inhibitors. This guide provides a summary of the currently available physicochemical data and a framework for understanding the synthesis and biological context of this important heterocyclic compound. Further experimental characterization of the core molecule is warranted to support the ongoing development of novel therapeutics based on this promising scaffold.
References
Spectral Data of Tetrahydropyrrolopyrazole Derivatives: A Technical Guide for Researchers
An in-depth analysis of ¹H and ¹³C NMR spectral data for substituted tetrahydropyrrolopyrazole derivatives, providing a crucial resource for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes structural and procedural information.
The tetrahydropyrrolopyrazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including as inhibitors of kinases such as Aurora-A and CDK2. The precise characterization of these molecules is paramount for structure-activity relationship (SAR) studies and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. This technical guide provides a compilation of ¹H and ¹³C NMR spectral data for a series of tetrahydropyrrolopyrazole derivatives, alongside relevant experimental protocols to aid in their synthesis and characterization.
Core Structure and Numbering
The fundamental structure of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is depicted below, with the standard numbering system used for the assignment of NMR signals. The substituents on this core significantly influence the chemical shifts of the protons and carbons, providing valuable insights into the molecular structure.
Caption: General structure and numbering of the 1,4,5,6-tetrahydropyrrolopyrazole core.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives. These compounds, while not fully saturated, provide a foundational understanding of the chemical shifts within the pyrrolopyrazole bicyclic system. The data is presented to facilitate comparison between different substitution patterns.
Table 1: ¹H NMR Spectral Data of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones in CDCl₃ [1]
| Compound | Ar | R | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 15 | p-tolyl | CH₃ | 7.44 | d | 8.3 | Ar-H |
| 7.34 | d | 8.3 | Ar-H | |||
| 3.15 | s | N-CH₃ | ||||
| 2.45 | s | Ar-CH₃ | ||||
| 17 | 4-nitrophenyl | CH₃ | 8.46 | d | 8.7 | Ar-H |
| 7.90 | d | 8.7 | Ar-H | |||
| 3.20 | s | N-CH₃ |
Table 2: ¹³C NMR Spectral Data of a Substituted Pyrrolo[3,4-c]pyrazole Derivative in CDCl₃ [1]
| Compound Feature | δ (ppm) | Assignment |
| CO | 163.8, 160.9 | Carbonyls |
| Cq | 140.2, 139.9, 134.6, 133.6, 116.3 | Quaternary Carbons |
| CH (Aromatic) | 129.8 (2C), 125.9 (2C) | Aromatic CH |
| CH₂ | 62.6 | Ethyl CH₂ |
| NCH₃ | 26.2 | N-Methyl |
| CH₃ (Aromatic) | 21.3 | Aryl Methyl |
| CH₃ (Ethyl) | 14.2 | Ethyl CH₃ |
Experimental Protocols
The synthesis and characterization of tetrahydropyrrolopyrazole derivatives involve multi-step procedures. A generalized workflow for the synthesis and subsequent NMR analysis is outlined below.
General Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
The synthesis of the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione core is typically achieved through a series of reactions starting from arylhydrazines and diethyl acetylenedicarboxylate.[1] The key steps involve the formation of a pyrazole intermediate, followed by functional group manipulations and subsequent cyclization to form the fused pyrrolidinedione ring.
References
A Technical Guide to the 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core: Synthesis, Biological Activity, and Therapeutic Potential
IUPAC Name: 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
This technical guide provides an in-depth overview of the this compound scaffold, a heterocyclic core structure of significant interest in medicinal chemistry and drug development. This document details its synthesis, biological activities, and the therapeutic potential of its derivatives, targeting an audience of researchers, scientists, and professionals in drug development.
Introduction and Chemical Structure
The this compound is a bicyclic heterocyclic compound. The core structure, tetrahydropyrrolo[3,4-c]pyrazole, is a fused ring system consisting of a pyrazole ring and a pyrrolidine ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[1][2][3] Its fusion with the pyrrolidine ring creates a rigid, three-dimensional scaffold that is amenable to chemical modification for optimizing interactions with various biological targets. Derivatives of this core have shown promise as potent inhibitors of several key protein families, including kinases and receptors, highlighting their potential in oncology and neurology.[4][5][6]
Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Core
While a specific, detailed experimental protocol for the synthesis of the unsubstituted this compound is not extensively documented in the reviewed literature, general synthetic strategies for substituted analogs have been reported. A common approach involves the construction of the pyrazole ring followed by the formation of the fused pyrrolidine ring.
One plausible synthetic pathway, adapted from general pyrazole synthesis methods, involves a multi-step sequence starting from commercially available precursors.[1][7] The key steps typically include the formation of a substituted pyrazole intermediate, which is then elaborated to construct the fused pyrrolidine ring. For instance, a common method for pyrazole formation is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[1]
Below is a generalized workflow for the synthesis of the core scaffold.
Caption: Generalized workflow for the synthesis of the core scaffold.
Biological Activity and Mechanism of Action
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a privileged structure in the design of inhibitors for several important drug targets. The biological activity is highly dependent on the substituents appended to the core.
3.1. Kinase Inhibition: A primary area of investigation for this scaffold is in the development of protein kinase inhibitors for cancer therapy.[8] Derivatives have been synthesized and evaluated against several kinases that are critical for cell cycle progression and proliferation.
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for regulating the cell cycle. Inhibitors of CDKs, such as CDK2, can halt uncontrolled cell proliferation in tumors.[9]
-
Tropomyosin Receptor Kinases (TRKs): TRK proteins are involved in neuronal development but can become oncogenic drivers when chromosomal rearrangements lead to NTRK gene fusions. TRK inhibitors have shown significant efficacy in patients with NTRK fusion-positive cancers.[10]
3.2. Central Nervous System (CNS) Targets: The scaffold has also been explored for its activity against targets in the central nervous system.
-
N-type Calcium Channels (Cav2.2): These voltage-gated calcium channels are involved in neurotransmitter release and are a validated target for the treatment of chronic pain.[6]
-
Sigma-1 Receptor (S1R): The S1R is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. Ligands targeting S1R have potential applications in treating neurodegenerative diseases, depression, and pain.[5]
The mechanism of action for these derivatives typically involves competitive binding to the ATP-binding pocket of the target kinase or interaction with specific residues within the binding site of a receptor or ion channel.
Below is a diagram illustrating the central role of targeted kinases in cancer cell signaling pathways.
Caption: Inhibition of key kinases in cancer signaling pathways.
Quantitative Data on Derivatives
While specific biological data for the parent this compound is limited in the public domain, numerous studies have reported potent activity for its substituted derivatives. The following tables summarize key quantitative data for representative compounds from this class, demonstrating the therapeutic potential of the core scaffold.
Table 1: Kinase Inhibitory Activity of Representative Derivatives (Note: Data is for substituted derivatives of the core structure, not the 1-methyl parent compound.)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 11a | Not Specified | Not Reported | HCT-116 | Not Reported | [8] |
| 19m | TRKA | 1 | KM-12 | 0.003 | [10] |
| TRKB | 1 | Not Reported | [10] | ||
| TRKC | 1 | Not Reported | [10] | ||
| 235 | Not Specified | Not Reported | HCT-116 | 0.58 | [1] |
Table 2: Receptor and Ion Channel Activity of Representative Derivatives (Note: Data is for substituted derivatives of the core structure, not the 1-methyl parent compound.)
| Compound ID | Target | Ki (nM) | IC50 (µM) | Assay Type | Reference |
| 19 (AD417) | Sigma-1 Receptor (S1R) | 75 | - | Radioligand Binding | [5] |
| Sigma-2 Receptor (S2R) | 450 | - | Radioligand Binding | [5] | |
| hERG Channel | - | 5.8 | Electrophysiology | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key assays used to characterize derivatives of the this compound core.
5.1. Protocol: In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a typical method for measuring the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Aurora-A, CDK2, TRKA).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.
-
Add a fixed amount of the recombinant kinase enzyme to each well of the 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically proportional to the amount of ADP produced or substrate consumed.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Protocol: Cell Proliferation Assay (Representative)
This protocol describes a common method for assessing the antiproliferative effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116, KM-12).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound stock solution (10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the plates and add the medium containing the test compound dilutions. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours under standard culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for resazurin).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the compound-treated wells to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
-
Conclusion
The this compound core represents a versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated potent and selective activity against a range of high-value therapeutic targets, particularly protein kinases involved in cancer and CNS targets implicated in pain and neurodegenerative disorders. The rigid, bicyclic nature of the scaffold provides a solid foundation for the rational design of new therapeutic agents. Further exploration and derivatization of this core structure are warranted to develop novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[3,4-c]pyrazole Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-c]pyrazole core, a fused heterocyclic system, has garnered increasing interest in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the discovery and history of this scaffold, detailing its synthetic evolution from early explorations of its saturated and dione derivatives to modern, functionalized analogues. Key synthetic protocols are presented, and a historical perspective on the development of its applications, particularly in drug discovery, is discussed. Quantitative data on the biological activities of representative compounds are summarized, and key chemical transformations are visualized to provide a comprehensive resource for researchers in the field.
Introduction: The Emergence of a Privileged Scaffold
The pyrrolo[3,4-c]pyrazole scaffold, characterized by the fusion of a pyrrole and a pyrazole ring, represents a unique bicyclic heteroaromatic system. While bicyclic heterocycles containing a pyrazole moiety are relatively rare in nature, they are prevalent in the pharmaceutical industry.[1] The pyrrolo[3,4-c]pyrazole nucleus, in particular, has been identified as a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a wide range of pharmacological activities.[2] Despite its potential, the scaffold has historically received less attention compared to other fused pyrazole systems.[1][3] This guide aims to provide a comprehensive overview of its journey from initial synthesis to its current status as a promising scaffold in drug discovery.
Discovery and Historical Milestones
The definitive first synthesis of the parent, unsubstituted aromatic pyrrolo[3,4-c]pyrazole scaffold is not clearly documented in readily available literature, suggesting its discovery may be part of the broader, early exploration of fused pyrazole systems. However, significant milestones in the synthesis of key derivatives mark the historical development of this scaffold.
A pivotal early publication by V. J. Bauer and S. R. Safir in 1971 detailed the synthesis and alkylation of tetrahydropyrrolo[3,4-c]pyrazoles , a saturated version of the scaffold. This work demonstrated that the core structure was accessible and could be functionalized, laying the groundwork for future investigations.
Another significant advancement came in 1976 from L. Garanti, A. Sala, and G. Zecchi , who reported the synthesis of pyrrolo[3,4-c]pyrazole derivatives through the intramolecular cycloaddition of nitrile imines . This approach provided a novel and elegant route to the aromatic core and showcased the utility of cycloaddition reactions in constructing such fused systems.
More recently, research has intensified around the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione nucleus. A 2018 publication described the "first access to polyfunctionnalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives," highlighting the ongoing development of synthetic methodologies to access diverse and functionalized versions of this scaffold.[1] This recent focus has been driven by the discovery of potent biological activities for these dione derivatives, particularly as enzyme inhibitors.[1][3]
Synthetic Methodologies: Building the Core
The synthesis of the pyrrolo[3,4-c]pyrazole scaffold has evolved, with several key strategies emerging.
Synthesis of Tetrahydropyrrolo[3,4-c]pyrazoles (Bauer and Safir, 1971)
While the full experimental details from the 1971 paper are not digitally available, the general approach to synthesizing saturated heterocyclic systems at that time often involved the cyclization of appropriately functionalized linear precursors. This typically included the formation of one ring followed by the annulation of the second.
Intramolecular Cycloaddition of Nitrile Imines (Garanti, Sala, and Zecchi, 1976)
This method provides a powerful tool for the construction of the aromatic pyrrolo[3,4-c]pyrazole system. The general strategy involves the generation of a nitrile imine intermediate which then undergoes an intramolecular [3+2] cycloaddition reaction.
Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives via Nitrile Imine Cycloaddition
-
Preparation of the Hydrazonoyl Halide Precursor: The appropriate acyl hydrazide is treated with a halogenating agent (e.g., phosphorus pentachloride or thionyl chloride) in an inert solvent to yield the corresponding hydrazonoyl halide.
-
In Situ Generation of the Nitrile Imine: The hydrazonoyl halide is dissolved in an inert solvent (e.g., benzene or toluene) and treated with a non-nucleophilic base (e.g., triethylamine) at room temperature or with gentle heating. This promotes the dehydrohalogenation to form the reactive nitrile imine intermediate.
-
Intramolecular Cycloaddition: The nitrile imine, once formed, undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne) to form the fused pyrrolo[3,4-c]pyrazole ring system.
-
Workup and Purification: The reaction mixture is typically washed with water to remove the triethylammonium halide salt. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography (e.g., column chromatography on silica gel) or recrystallization.
Logical Relationship of the Intramolecular Cycloaddition Pathway
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Silico Modeling and Docking of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of the 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core scaffold, a promising heterocyclic framework in modern drug discovery. While specific experimental data for the 1-methyl derivative is limited in published literature, this document leverages extensive research on closely related analogs to present a robust methodology for virtual screening, target interaction analysis, and lead optimization. The primary focus of this scaffold has been the development of potent kinase inhibitors, particularly targeting cell cycle-regulating kinases such as Aurora kinases.
Introduction to the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a rigid bicyclic heteroatomic system that has garnered significant attention as a privileged scaffold in medicinal chemistry. Its three-dimensional structure provides a well-defined vectoral presentation of substituents, making it an ideal starting point for designing specific and high-affinity ligands. Derivatives of this scaffold have demonstrated considerable potential as anticancer agents by inhibiting various protein kinases that are crucial for tumor cell proliferation and survival.[1] Notably, extensive structure-activity relationship (SAR) studies have led to the identification of potent inhibitors of Aurora kinases A, B, and C.[2][3]
Quantitative Data on Lead Compounds
While in silico modeling provides predictive power, it is grounded in quantitative experimental data. The following tables summarize the inhibitory activities of a key derivative from the 5-phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole series, referred to as Compound 9d, which has been identified as a potent, multi-targeted kinase inhibitor.[3] This data is crucial for benchmarking the results of virtual screening and docking simulations.
Table 1: In Vitro Inhibitory Activity of Compound 9d Against Aurora Kinases
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
| Data sourced from a biochemical competitive assay.[2] |
Table 2: Selectivity Profile of Compound 9d Against Other Cancer-Relevant Kinases
| Kinase Target | IC₅₀ (nM) |
| Abl | 30 |
| Flt-3 | 20 |
| Ret | 31 |
| TrkA | 15 |
| TrkB | 45 |
| Data represents a selection of inhibited kinases, demonstrating a multi-targeted profile. |
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed, generalized protocol for performing molecular docking studies on this compound and its analogs against a kinase target, such as Aurora A. This methodology is synthesized from standard practices for kinase inhibitor modeling.[4][5]
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound is generated using a molecular builder (e.g., ChemDraw, Marvin Sketch).
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation.
-
Charge and Protonation State Assignment: Appropriate physiological pH (e.g., 7.4) is assumed to assign protonation states to ionizable groups. Gasteiger charges are calculated and added to the ligand structure.
-
Torsional Degrees of Freedom: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Protein Preparation
-
Crystal Structure Retrieval: The 3D crystal structure of the target protein (e.g., Aurora A kinase) is downloaded from the Protein Data Bank (PDB). A structure co-crystallized with a known inhibitor is preferred as it represents a relevant active conformation.
-
Protein Cleaning: All non-essential molecules, including water, co-solvents, and ions, are removed from the PDB file. The co-crystallized ligand is typically retained initially to define the binding site.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER).
-
Binding Site Definition: The active site for docking is defined. This is typically achieved by creating a grid box centered on the co-crystallized ligand or on key catalytic residues within the ATP-binding pocket.
Molecular Docking Simulation
-
Docking Algorithm Selection: A validated docking program such as AutoDock, Glide, or GOLD is used. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.[6]
-
Execution of Docking: The prepared ligand is docked into the prepared protein's active site. The program samples numerous poses (orientations and conformations) of the ligand.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding free energy (ΔG), typically in kcal/mol. The poses are ranked based on their scores, with lower energy scores indicating more favorable binding.
-
Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and key amino acid residues in the active site. This analysis is crucial for understanding the structural basis of inhibition and for guiding further lead optimization.
Visualizations: Workflows and Pathways
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Hypothetical Aurora Kinase Signaling Pathway Inhibition
Caption: Inhibition of Aurora A kinase by a pyrazole scaffold blocks mitotic progression.
Conclusion
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a key heterocyclic scaffold with significant interest in medicinal chemistry. Derivatives of this compound have been investigated as potent kinase inhibitors and N-type calcium channel blockers.[1][2][3]
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence. The general approach involves the construction of the fused pyrrolo[3,4-c]pyrazole core, followed by the introduction of the N-methyl group. The protocol outlined below is a representative method based on established pyrazole synthesis methodologies, such as the reaction of a hydrazine derivative with a suitable dicarbonyl equivalent to form the pyrazole ring, followed by cyclization to complete the bicyclic system.[4][5]
Experimental Protocol
This protocol describes a plausible synthetic route to this compound hydrochloride, the salt form in which this compound is often supplied commercially.[6][7]
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
-
Reaction Setup: To a solution of diethyl acetylenedicarboxylate (1.0 eq) in ethanol (5 mL/mmol) at 0 °C, add methylhydrazine (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate.
Step 2: Reduction of the Esters to the Diol
-
Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) and cool to 0 °C.
-
Reaction Conditions: Add a solution of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq) in THF dropwise to the LiAlH4 suspension. After the addition is complete, allow the mixture to stir at room temperature for 6 hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (1-methyl-1H-pyrazole-3,4-diyl)dimethanol, which can be used in the next step without further purification.
Step 3: Formation of the Fused Pyrrole Ring
-
Reaction Setup: Dissolve the crude (1-methyl-1H-pyrazole-3,4-diyl)dimethanol (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) and cool to 0 °C.
-
Reaction Conditions: Add thionyl chloride (2.2 eq) dropwise. Stir the reaction at room temperature for 4 hours.
-
Intermediate Step: Remove the solvent and excess thionyl chloride under reduced pressure. To the resulting crude dichloride, add a solution of ammonia in methanol (7 N) and stir in a sealed vessel at 60 °C for 18 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to give this compound.
Step 4: Salt Formation
-
Procedure: Dissolve the purified free base in a minimal amount of methanol.
-
Procedure: Add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Data Presentation
The following table summarizes the expected yields and key characterization data for the intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data (Expected) |
| Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | C9H12N2O4 | 212.20 | 75-85 | ¹H NMR: Signals for ethyl groups and pyrazole proton. MS (ESI+): m/z = 213.1 [M+H]⁺ |
| (1-methyl-1H-pyrazole-3,4-diyl)dimethanol | C6H10N2O2 | 142.16 | 80-90 (crude) | ¹H NMR: Signals for CH₂OH protons and pyrazole proton. MS (ESI+): m/z = 143.1 [M+H]⁺ |
| This compound | C6H9N3 | 123.16 | 40-50 (over 2 steps) | ¹H NMR: Signals for CH₂ protons and pyrazole proton. MS (ESI+): m/z = 124.1 [M+H]⁺ |
| This compound hydrochloride | C6H10ClN3 | 159.62 | >95 | Melting point and elemental analysis consistent with the hydrochloride salt. MS (ESI+): m/z = 124.1 [M+H]⁺ (free base) |
Visualization of a Potential Mechanism of Action
Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been identified as inhibitors of the N-type (Cav2.2) voltage-gated calcium channel, a target for chronic pain.[3] The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of N-type calcium channels by a tetrahydropyrrolo[3,4-c]pyrazole derivative.
Experimental Workflow
The following diagram outlines the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and analysis of the target compound.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1187830-68-7 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrrolo[3,4-c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones utilizing palladium-catalyzed cross-coupling reactions. The pyrrolo[3,4-c]pyrazole core is a significant heterocyclic scaffold in medicinal chemistry, and these methods offer a versatile pathway to generate novel derivatives for drug discovery and development.
Introduction
The pyrrolo[3,4-c]pyrazole scaffold is a fused bicyclic heterocycle that has garnered interest in pharmaceutical research due to its potential biological activities. Efficient synthetic routes to access and functionalize this core structure are crucial for exploring its therapeutic potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the C-C and C-N bond formations necessary to construct and diversify these complex molecules.[1][2]
This guide focuses on a specific, efficient palladium-catalyzed method for the synthesis of 1,6-di-substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.[1]
Synthetic Strategy Overview
The overall synthetic approach involves the initial construction of a key 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione intermediate. This intermediate then serves as a versatile substrate for subsequent palladium-catalyzed Suzuki-Miyaura (C-C coupling) or Buchwald-Hartwig (C-N coupling) reactions to introduce a variety of substituents at the C-6 position.
Caption: General synthetic workflow for producing 1,6-di-substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds. In this context, it is used to displace the chlorine atom at the C-6 position of the pyrrolo[3,4-c]pyrazole core with various aryl or heteroaryl groups.
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura cross-coupling reaction is dependent on several factors, including the palladium source, ligand, base, and solvent. The following table summarizes the optimization of these parameters for the coupling of a 6-chloro-pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione with 4-methoxyphenylboronic acid.[1][2]
| Entry | Palladium Source | Ligand | Base (3.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 70 |
| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 65 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 79 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 58 |
| 5 | Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 62 |
| 6 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane | 130 | 1.5 | 75 |
| 7 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 130 | 1.5 | 68 |
| 8 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 130 | 1.5 | 45 |
| 9 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 130 | 1.5 | 55 |
Data sourced from a study on the synthesis of substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.[1][2]
The optimized conditions were found to be Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in 1,4-dioxane under microwave irradiation.
Substrate Scope
The optimized Suzuki-Miyaura conditions were successfully applied to a range of boronic acids, demonstrating the versatility of this method.
| Product | Boronic Acid | Yield (%) |
| 20 | 4-Methoxyphenylboronic acid | 79 |
| 21 | 3-Methoxyphenylboronic acid | 72 |
| 22 | 2-Methoxyphenylboronic acid | 68 |
| 23 | 4-(Trifluoromethyl)phenylboronic acid | 65 |
| 24 | 4-Formylphenylboronic acid | 60 |
Yields correspond to the isolated product after purification.[1][2] The reaction tolerates both electron-donating and electron-withdrawing substituents on the boronic acid, although electron-withdrawing groups slightly decrease the reaction efficiency.[1][2]
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-(4-Methoxyphenyl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (20) [1]
Materials:
-
6-chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (0.05 g, 0.18 mmol, 1.00 eq.)
-
4-Methoxyphenylboronic acid (0.042 g, 0.27 mmol, 1.5 eq.)
-
Potassium carbonate (K₂CO₃) (0.075 g, 0.54 mmol, 3.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.021 g, 0.018 mmol, 0.10 eq.)
-
Dry 1,4-dioxane (3.0 mL)
-
Microwave vial (0.5–2 mL) with a stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 6-chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add dry 1,4-dioxane to the vial.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the reaction mixture.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at 130 °C for 1.5 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a variety of 1,6-di-substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. The presented protocols and data offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and materials science. The methodology is amenable to the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening.[1]
References
Knorr Synthesis for Substituted Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][3]
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][2][4] The mechanism commences with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[1][5] Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][3] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][6]
Applications in Drug Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][7][8][9] A prominent example is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[10]
Mechanism of Action of Celecoxib
Celecoxib selectively binds to and inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This selectivity for COX-2 over COX-1, the latter being involved in protecting the stomach lining, results in a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine), a well-known analgesic and antipyretic.[10]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1]
-
Isolation: Cool the resulting syrup in an ice bath.[1]
-
Purification: The pure pyrazolone can be obtained by recrystallization of the crude product from ethanol.[1]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][11]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][11]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][5][11]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][11]
-
Crystallization: If the starting material is consumed, add water (10 mL) to the hot reaction with stirring.[11] Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1][5]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1][5][11]
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications. This data is intended to provide a comparative overview and assist in reaction optimization.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Neat | Reflux, 1h | Good | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1h | High | [11] |
| Acetylacetone | 6-Mercaptohexanoic acid hydrazide | Not specified | Not specified | Not specified | [12] |
| Acetylacetone | 11-Mercaptoundecanoic acid hydrazide | Not specified | Not specified | Not specified | [12] |
| 1,3-Diketones | Hydrazine | TsOH / I₂ | Not specified | 83% | [13] |
| Enones | Hydrazides and halides | None | Not specified | Good to high | [14] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as an Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in a variety of human cancers. This has made them attractive targets for the development of novel anticancer therapies. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a core structure for potent inhibitors of Aurora kinases. This document provides detailed application notes and experimental protocols for the characterization of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its derivatives as Aurora kinase inhibitors, with a focus on the well-characterized compound PHA-739358 (Danusertib) as a representative example.
Overview of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been synthesized and evaluated as potent inhibitors of Aurora kinases. One of the most extensively studied compounds from this class is PHA-739358 (Danusertib). This small-molecule is a 3-aminopyrazole derivative that demonstrates strong activity against all members of the Aurora kinase family.[1]
Data Presentation: Inhibitory Activity
The inhibitory activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives against Aurora kinases is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the inhibitor.
Table 1: In Vitro Inhibitory Activity of PHA-739358 (Danusertib) against Aurora Kinases
| Kinase Target | IC50 (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
Data sourced from MedchemExpress and other publications.[2][3]
Table 2: Anti-proliferative Activity of PHA-739358 (Danusertib) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.05 - 3.06 |
| BV173 | B-cell Precursor Leukemia | 0.05 - 3.06 |
| HL60 | Acute Promyelocytic Leukemia | 0.05 - 3.06 |
Data represents a range of reported IC50 values.[2]
Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathway
Aurora kinases A and B have distinct roles during mitosis. Aurora A is primarily associated with centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified overview of Aurora A and B signaling pathways during mitosis and the points of inhibition.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel Aurora kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A stepwise workflow for the comprehensive evaluation of an Aurora kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the generation of ADP, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
Suitable kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor in Kinase Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution. For control wells, add 2.5 µL of buffer with DMSO.
-
Add 5 µL of a mix containing the kinase substrate and ATP (at a concentration close to the Km for each kinase).
-
Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora kinase to each well. For blank wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation
This protocol is used to confirm the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its downstream target, Histone H3 at Serine 10.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound (or derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to confirm equal protein loading.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent Aurora kinase inhibitors. The protocols and data presented here, using the well-characterized derivative PHA-739358 as a guide, provide a comprehensive framework for researchers to evaluate novel compounds of this class for their potential as anticancer agents. Through systematic in vitro and cell-based characterization, the therapeutic potential of these inhibitors can be thoroughly assessed.
References
Application Notes: Investigating the Anticancer Potential of Tetrahydropyrrolopyrazoles in HCT-116 Colon Cancer Cell Lines
Introduction
The HCT-116 cell line, derived from human colorectal carcinoma, is a well-established model for studying the molecular mechanisms of cancer and for the preclinical evaluation of novel therapeutic agents. Tetrahydropyrrolopyrazoles are a class of heterocyclic compounds that have garnered interest in drug discovery due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the experimental use of a novel, hypothetical tetrahydropyrrolopyrazole derivative, hereafter referred to as THPP-1, in HCT-116 cancer cell lines. The aim is to assess its cytotoxic effects, and elucidate its potential mechanism of action.
Mechanism of Action
While the precise mechanism of novel tetrahydropyrrolopyrazoles is under investigation, related pyrazole derivatives have demonstrated anticancer effects through various mechanisms. One such mechanism is the inhibition of xanthine oxidase, an enzyme that can contribute to oxidative stress and cancer cell proliferation.[1][2] Other pyrazole-containing compounds have been shown to act as inhibitors of critical signaling kinases, such as Tropomyosin receptor kinases (TRKs), although HCT-116 is a TRK-independent cell line.[3] A plausible hypothesis for THPP-1 is the induction of apoptosis and cell cycle arrest, common outcomes for cytotoxic agents in cancer cells.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of THPP-1 in HCT-116 cells.
Table 1: Cytotoxicity of THPP-1 in HCT-116 Cells
| Compound | Treatment Duration (hours) | IC50 (µM) |
| THPP-1 | 24 | 15.8 |
| THPP-1 | 48 | 8.2 |
| THPP-1 | 72 | 4.5 |
| Doxorubicin (Control) | 48 | 0.5 |
Table 2: Apoptosis Induction by THPP-1 in HCT-116 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 2.1 | 1.5 | 3.6 |
| THPP-1 | 5 | 10.3 | 5.2 | 15.5 |
| THPP-1 | 10 | 25.7 | 12.8 | 38.5 |
| THPP-1 | 20 | 40.1 | 22.4 | 62.5 |
Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with THPP-1 (48-hour treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 | 30.1 | 14.7 |
| THPP-1 | 5 | 65.8 | 20.5 | 13.7 |
| THPP-1 | 10 | 75.3 | 12.1 | 12.6 |
| THPP-1 | 20 | 50.1 | 8.9 | 41.0 |
Experimental Protocols
Protocol 1: HCT-116 Cell Culture and Maintenance
-
Cell Line: HCT-116 (ATCC® CCL-247™).
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol 2: MTT Assay for Cell Viability
-
Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of THPP-1 (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay
-
Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with THPP-1 at desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with THPP-1 as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating THPP-1 in HCT-116 cells.
Caption: Putative signaling pathway of THPP-1 in HCT-116 cells.
References
- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Kinase Inhibition with Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of pyrazole compounds as potential kinase inhibitors. This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows to support researchers in the discovery and development of novel therapeutics. Pyrazole-based compounds have emerged as a significant class of kinase inhibitors, targeting a variety of kinases involved in critical cellular processes.[1][2][3][4]
Data Presentation
The effective summarization of quantitative data is crucial for the comparative analysis of kinase inhibitors. The following tables provide a template for presenting the inhibitory activity of pyrazole compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Compounds
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [5] |
| Compound 3 | ALK | 2.9 | [5] |
| Compound 6 | Aurora A | 160 | [5] |
| Ruxolitinib | JAK1, JAK2 | ~3 | [2][5] |
| Prexasertib | CHK1 | <1 | [5] |
| Compound 5c | EGFR/HER-2 | 260/510 | [5] |
| Compound C5 | EGFR | 70 | [5] |
| TK4g | JAK2, JAK3 | 12.61, 15.80 | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Activity of Pyrazole Compounds
| Compound | Target Cell Line | Cell Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [5] |
| Compound 6 | HCT116 | Colon | 0.39 | [5] |
| Compound 6 | MCF-7 | Breast | 0.46 | [5] |
| Compound 29 | MCF-7 | Breast | 0.30 | [3] |
| Compound 29 | B16-F10 | Melanoma | 0.44 | [3] |
| Compound C5 | MCF-7 | Breast | 0.08 | [5] |
| Compound 8 | SW620 | Colon | 0.35 | [3] |
| Compound 8 | HCT116 | Colon | 0.34 | [3] |
Cellular IC50 values indicate the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[5][7]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[5]
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)[5]
-
Plate reader capable of luminescence detection[5]
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.[5]
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[5]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[5]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[5]
-
Incubate the reaction for 30-60 minutes at 30°C.[5]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[5]
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][5]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 490-570 nm)[1]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[1]
-
Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.[5]
-
Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[5]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1][5]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.[1]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Protocol 3: Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of a target protein within a signaling pathway, providing evidence of the inhibitor's on-target activity in a cellular context.
Materials:
-
6-well cell culture plates
-
Pyrazole inhibitor and vehicle (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the pyrazole inhibitor at various concentrations and for different time points.[5]
-
Lyse the cells and quantify the protein concentration.[1]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and add the chemiluminescent substrate.[5]
-
Capture the signal using an imaging system and analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for evaluating a novel pyrazole kinase inhibitor.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[1]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Sigma-1 Receptor Ligands from the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents targeting the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein in the endoplasmic reticulum, is a burgeoning area of research. The σ1R is implicated in a multitude of cellular functions and is a promising target for various pathologies, including neurodegenerative diseases, psychiatric disorders, and pain.[1][2][3] While various scaffolds have been explored, the tetrahydropyrrolo[3,4-c]pyrazole nucleus represents a novel and underexplored chemotype for σ1R ligand design.
This document provides a comprehensive guide for the development and characterization of novel Sigma-1 receptor ligands based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold. Although this specific scaffold has been investigated for other biological targets such as tropomyosin receptor kinases (TRKs) and N-type calcium channels, its potential as a source of Sigma-1 receptor ligands remains to be systematically explored.[1][4] These notes offer detailed synthetic protocols, methodologies for pharmacological evaluation, and insights into the structure-activity relationships of related pyrazole derivatives to guide future drug discovery efforts.
I. Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Core Scaffold
The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core can be achieved through a multi-step sequence, adaptable for the introduction of various substituents to explore the chemical space. A representative synthetic route is outlined below, based on established methods for preparing this heterocyclic system.[2][5]
Protocol 1: General Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This protocol describes a potential pathway to the core structure, which can be subsequently functionalized.
-
Step 1: Synthesis of 5-Hydroxypyrazole Intermediates
-
To a solution of a substituted phenylhydrazine hydrochloride (1.0 eq.) in ethanol, add diethyl acetylenedicarboxylate (1.2 eq.).
-
Slowly add triethylamine (2.0 eq.) to the mixture.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with 6 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by precipitation or column chromatography to yield the 5-hydroxypyrazole intermediate.[5]
-
-
Step 2: Chlorination and Formylation
-
Treat the 5-hydroxypyrazole intermediate (1.0 eq.) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE).
-
Heat the reaction mixture to reflux for the appropriate time.
-
Cool the reaction to room temperature and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify to obtain the 4-formyl-5-chloropyrazole.[5]
-
-
Step 3: Oxidation to Carboxylic Acid
-
Dissolve the 4-formyl-5-chloropyrazole (1.0 eq.) in a suitable solvent system.
-
Perform a Pinnick oxidation using sodium chlorite under mildly acidic conditions to afford the corresponding carboxylic acid.[5]
-
-
Step 4: Annulation to form the Pyrrolidinone Ring
-
The specific steps for cyclization to form the tetrahydropyrrolo[3,4-c]pyrazole core will depend on the preceding intermediates and desired final structure. This often involves amide bond formation and subsequent reduction or other cyclization strategies.
-
Workflow for Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold
Caption: A generalized workflow for the synthesis of the core scaffold.
II. Pharmacological Evaluation
Once novel tetrahydropyrrolo[3,4-c]pyrazole derivatives are synthesized, their affinity for and functional activity at the Sigma-1 receptor must be determined.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the test compounds for the Sigma-1 receptor.
-
Preparation of Materials:
-
Membrane Homogenate: Prepare a membrane suspension from guinea pig brain or from a cell line expressing the Sigma-1 receptor (e.g., HEK-293T cells).[6][7]
-
Radioligand: Use a selective Sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine.[3][7]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: Prepare stock solutions of the synthesized tetrahydropyrrolo[3,4-c]pyrazole derivatives in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity Sigma-1 ligand like haloperidol.[7][8]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane homogenate, assay buffer, and varying concentrations of the test compound or control.
-
Add the radioligand (--INVALID-LINK---pentazocine) at a final concentration close to its Kd value.
-
Incubate the plate at 37°C for 90-120 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: A step-by-step workflow for the Sigma-1 receptor binding assay.
Protocol 3: Functional Assay - Modulation of Intracellular Calcium Signaling
This protocol helps to determine whether a compound acts as an agonist or antagonist at the Sigma-1 receptor by measuring its effect on intracellular calcium levels, a known downstream effect of Sigma-1 receptor modulation.[8]
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
To test for agonist activity: Add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader.
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of the test compound, then add a known Sigma-1 receptor agonist (e.g., (+)-pentazocine or PRE-084) and measure the change in fluorescence. An antagonist will inhibit the agonist-induced calcium response.[9]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
For agonists, plot the fluorescence change against the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
-
III. Data Presentation and Structure-Activity Relationship (SAR) Insights
Quantitative data from these assays should be tabulated for clear comparison. The following tables provide templates for organizing the results. Insights from SAR studies of other pyrazole-containing ligands can guide the design of the initial library of tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Table 1: Sigma-1 Receptor Binding Affinities of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives (Template)
| Compound ID | R1 | R2 | R3 | Ki (nM) for σ1R | Selectivity vs. σ2R (Ki σ2 / Ki σ1) |
| Lead-01 | H | Phenyl | Benzyl | e.g., 50.2 | e.g., >100 |
| Lead-02 | Cl | Phenyl | Benzyl | Data | Data |
| Lead-03 | H | 4-F-Phenyl | Benzyl | Data | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Functional Activity of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives (Template)
| Compound ID | Agonist EC50 (nM) | Antagonist IC50 (nM) | Intrinsic Activity (%) |
| Lead-01 | e.g., 25.8 | e.g., >10,000 | e.g., 95 |
| Lead-02 | Data | Data | Data |
| Lead-03 | e.g., >10,000 | e.g., 15.3 | e.g., <5 |
| ... | ... | ... | ... |
Known SAR for Pyrazole-Based Sigma-1 Ligands:
-
Basic Amine: A protonatable nitrogen atom is generally crucial for high-affinity binding.
-
Hydrophobic Groups: The presence of lipophilic substituents, often on opposite sides of the central scaffold, is frequently required.[10]
-
Linker Length: The distance between the basic nitrogen and the core scaffold can influence affinity and selectivity against the Sigma-2 receptor.
IV. Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It modulates several signaling pathways, most notably intracellular calcium signaling.
Sigma-1 Receptor Signaling Pathway Diagram
Caption: A simplified diagram of the Sigma-1 receptor's role in calcium signaling.
By following these protocols and considering the provided SAR information, researchers can systematically design, synthesize, and evaluate novel tetrahydropyrrolo[3,4-c]pyrazole derivatives as potential Sigma-1 receptor ligands, paving the way for new therapeutic discoveries.
References
- 1. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for constructing the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core?
The most prevalent and effective method for synthesizing the tetrahydropyrrolo[3,4-c]pyrazole scaffold is through an intramolecular 1,3-dipolar cycloaddition reaction.[1] This approach involves the generation of a transient 1,3-dipole, such as a diazo compound or a nitrone, which then undergoes an intramolecular reaction with a tethered dipolarophile (e.g., an alkene or alkyne) to form the bicyclic ring system.
Q2: What are the common starting materials for this synthesis?
The synthesis typically commences from readily available α-amino acids. These are converted into α-amino ketones or α-amino aldehydes, which then serve as precursors for the generation of the 1,3-dipole.[1] For the "methyl" substituent at the 1-position, a starting material derived from an alanine derivative is often employed.
Q3: What are some of the key challenges in the synthesis of pyrrolo[3,4-c]pyrazoles?
Challenges in the synthesis of pyrrole-containing compounds, in general, include the availability and quality of starting materials, the need for precise control over reaction conditions (temperature, pressure, catalysts), and achieving high yield and selectivity.[2] Specifically for the tetrahydropyrrolo[3,4-c]pyrazole synthesis, controlling the diastereoselectivity of the cycloaddition reaction is a critical aspect that can influence the biological activity of the final compound.[1] Furthermore, the stability of the pyrrole ring can be a concern, as it may be sensitive to light, heat, or oxygen.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient in situ formation of the tosylhydrazone intermediate. | Ensure the reaction for forming the tosylhydrazone from the corresponding α-amino ketone is allowed sufficient time and temperature. Optimal conditions may involve heating at 85°C for 2 hours before proceeding to the cycloaddition step.[1] |
| Suboptimal conditions for the intramolecular 1,3-dipolar cycloaddition. | The cycloaddition step is sensitive to temperature and base concentration. A systematic optimization of these parameters is recommended. For instance, after the formation of the tosylhydrazone, the reaction temperature might need to be increased to 110°C in the presence of a suitable base like potassium carbonate for an extended period (e.g., 12 hours).[1] |
| Use of a multicomponent, one-pot approach without sequential addition. | Attempting to add the ketone, tosylhydrazide, and base simultaneously can result in no product formation. A sequential approach, where the tosylhydrazone is formed first, followed by the addition of the base for the cycloaddition, is crucial for success.[1] |
| Inappropriate solvent choice. | The choice of solvent can significantly impact the reaction outcome. For 1,3-dipolar cycloadditions, solvents like methanol or ethanol have been reported to provide cleaner reactions and better yields compared to others.[3] Some green chemistry approaches have also explored the use of ionic liquids or fluorinated solvents to improve yields and reaction times.[4] |
Formation of Side Products and Impurities
| Possible Cause | Suggested Solution |
| Presence of impurities in starting materials. | Impurities in the initial α-amino acid or subsequent intermediates can lead to side reactions. Ensure the purity of all starting materials and intermediates through appropriate purification techniques like recrystallization or column chromatography.[2] |
| Competing intermolecular reactions. | If the concentration of the reaction mixture is too high, intermolecular cycloaddition may compete with the desired intramolecular reaction, leading to oligomeric or polymeric side products. Running the reaction at a higher dilution can favor the intramolecular pathway. |
| Formation of regioisomers. | In some cases, the cycloaddition can result in the formation of different regioisomers. The regioselectivity can be influenced by the substituents on the dipolarophile and the 1,3-dipole, as well as the reaction conditions. Careful analysis of the product mixture by NMR or other spectroscopic techniques is necessary to identify and separate the desired isomer.[5][6] |
Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Product instability during purification. | Pyrrole-containing compounds can be sensitive to acidic conditions or prolonged exposure to silica gel. Consider using a deactivated silica gel or an alternative purification method like preparative HPLC with a suitable mobile phase.[2] |
| Co-elution of the product with starting materials or byproducts. | If the product has a similar polarity to the starting materials or byproducts, separation by column chromatography can be challenging. A careful optimization of the eluent system is required. Gradient elution may provide better separation. |
| Formation of insoluble materials. | The product or byproducts may precipitate out of the solution, making purification difficult. Ensure complete dissolution of the crude product in a suitable solvent before attempting purification. |
Experimental Protocols and Data
General Experimental Protocol for Diastereoselective Intramolecular 1,3-Dipolar Cycloaddition
A representative procedure for the synthesis of a tetrahydropyrrolo[3,4-c]pyrazole core involves the following steps[1]:
-
Tosylhydrazone Formation: The starting α-amino ketone derivative is dissolved in a suitable solvent (e.g., toluene). Tosylhydrazide is added, and the mixture is heated to approximately 85°C for 2 hours to facilitate the in situ formation of the tosylhydrazone.
-
Intramolecular 1,3-Dipolar Cycloaddition: After the formation of the tosylhydrazone, a base such as potassium carbonate (typically in excess, e.g., 6 equivalents) is added to the reaction mixture. The temperature is then raised to around 110°C, and the reaction is allowed to proceed for approximately 12 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired tetrahydropyrrolo[3,4-c]pyrazole.
Table of Optimized Reaction Conditions
The following table summarizes the optimization of reaction conditions for a model intramolecular 1,3-dipolar cycloaddition to form a tetrahydropyrrolo[3,4-c]pyrazole.[1]
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (3) | 110 | 12 | 55 |
| 2 | K2CO3 (6) | 110 | 12 | 75 |
| 3 | Cs2CO3 (3) | 110 | 12 | 60 |
| 4 | NaH (3) | 85 | 24 | 20 |
| 5 | DBU (3) | 85 | 24 | 15 |
Conditions: Tosylhydrazone formation at 85°C for 2 hours prior to base addition.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. biosynce.com [biosynce.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different substitution patterns.[2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: My pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A2: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be influenced by the substituent on the hydrazine.[3] For instance, in phenylhydrazine, the NH2 group is more nucleophilic, while in methylhydrazine, the substituted NH group is more nucleophilic.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the rate-determining step and the reactivity of the nucleophile and electrophile, thereby affecting the regioselectivity.[5]
-
Solvent: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[4][6]
Q3: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A3: To improve regioselectivity, you can modify the reaction conditions or choose alternative synthetic strategies.
Troubleshooting Workflow for Poor Regioselectivity:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Functionalized Pyrrolopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for the synthesis of functionalized pyrrolopyrazoles.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the Suzuki-Miyaura coupling of pyrrolopyrazole substrates.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. | • Use a fresh batch of catalyst. Modern precatalysts like Buchwald's G3/G4 palladacycles or PEPPSI™-type catalysts are often more efficient at generating the active Pd(0) species.• If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper in situ reduction. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1] |
| 2. Catalyst Inhibition: The nitrogen atoms in the pyrrolopyrazole core or product can coordinate to the palladium center, inhibiting catalytic activity.[2] | • Increase catalyst loading (e.g., from 2 mol% to 5 mol%).• Use sterically hindered ligands (e.g., Buchwald phosphines) that can prevent strong coordination of the heterocycle to the palladium center.[3] | |
| 3. Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation) or formed unreactive boroxines. The halide may be impure. | • Check the purity of the boronic acid by NMR. For unstable boronic acids, consider using more robust alternatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4] • Ensure the pyrrolopyrazole halide is pure and dry. | |
| Significant Dehalogenation of Starting Material | 1. Presence of Hydride Source: The palladium intermediate reacts with a hydride source, leading to reductive dehalogenation. This can be promoted by certain solvents (e.g., alcohols) or bases. | • Use a non-protic solvent or minimize the amount of water/alcohol in the reaction mixture.• Bromo and chloro derivatives are often less prone to dehalogenation than iodo derivatives.[3][5] • The choice of base can be critical. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended. |
| 2. Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate has more time to undergo side reactions like dehalogenation. | • Ensure the base is sufficiently strong and soluble to activate the boronic acid for transmetalation.• The addition of water can sometimes facilitate the transmetalation step, but a careful balance is needed to avoid excessive protodeboronation. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which can promote the homocoupling of boronic acids. | • Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen for 20-30 minutes). Maintain an inert atmosphere throughout the reaction. |
| 2. Inefficient Pd(II) to Pd(0) Reduction: If a Pd(II) precatalyst is used, its slow or incomplete reduction can lead to an excess of Pd(II) species that favor homocoupling. | • Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst known for rapid and clean activation. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity of reagents, especially the boronic acid and base, can lead to inconsistent results. | • Use reagents from a reliable source and check their purity before use.• For solid bases like K₃PO₄, grinding to a fine powder can improve consistency. |
| 2. Variable Water Content: The amount of water can significantly impact the reaction rate and side reactions. | • Use anhydrous solvents and add a controlled amount of degassed water if required by the protocol. Anhydrous conditions with certain bases may also be effective. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with a functionalized bromopyrrolopyrazole?
A1: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for N-rich heterocycles like pyrrolopyrazoles, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success. Commonly used systems include:
-
Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos, XPhos, or RuPhos. These are excellent for challenging couplings.[1]
-
PdCl₂(dppf) is a reliable and commercially available catalyst that is effective for a range of Suzuki couplings.
-
Pre-formed palladacycles (e.g., XPhos Pd G2 or G3) can offer higher activity and reproducibility.[2]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?
A2: The base activates the organoboron species, making it more nucleophilic and facilitating the crucial transmetalation step. The choice of base is critical and often requires screening. Common choices for N-heterocycles include:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often used in solvent systems like dioxane/water or ethanol/water.[6]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for less reactive substrates, typically used in solvents like dioxane or toluene with water.[1]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be effective in anhydrous conditions or with minimal water, often leading to faster reactions.
Q3: My boronic acid is unstable. What are my options?
A3: Many heteroaryl boronic acids are prone to decomposition via protodeboronation. To overcome this, you can:
-
Use a freshly purchased or prepared boronic acid.
-
Switch to a more stable boronic acid derivative. Potassium trifluoroborate salts (R-BF₃K) and pinacol boronate esters (R-Bpin) are significantly more stable and can be used directly in the coupling reaction.[4][7] They often release the boronic acid slowly in situ, minimizing side reactions.
Q4: Should I run my reaction under strictly anhydrous conditions?
A4: Not necessarily. While excess water can lead to protodeboronation, a small amount of water is often required to dissolve the base (especially inorganic carbonates and phosphates) and to facilitate the hydrolysis of boronate esters and the subsequent transmetalation step. Many successful protocols for N-heterocycles use a mixed solvent system like dioxane/water or toluene/water (e.g., in a 4:1 or 5:1 ratio).[1]
Q5: My reaction is not going to completion. Should I increase the temperature?
A5: Increasing the temperature can improve reaction rates, but it can also accelerate side reactions like dehalogenation and catalyst decomposition. A typical temperature range for these couplings is 80-110 °C. Before increasing the temperature, it is often better to first screen different catalysts, ligands, and bases, as a more active catalytic system may allow the reaction to proceed to completion under milder conditions. Microwave irradiation can also be a useful tool to reduce reaction times and potentially improve yields.[6]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various pyrazole-based heterocycles, which can serve as a starting point for the optimization of pyrrolopyrazole couplings.
Table 1: Optimization for the Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Debromination (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | 91 |
| 2 | Pd₂(dba)₃ (5) | XPhos (10) | Na₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 45 | 55 |
| 3 | XPhos Pd G3 (5) | - | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 98 | 2 |
| 4 | XPhos Pd G3 (5) | - | K₃PO₄ (2) | EtOH/H₂O (4:1) | 110 | 95 | 5 |
| 5 | XPhos Pd G3 (5) | - | Cs₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 92 | 8 |
Table 2: Conditions for Coupling of Unprotected Haloazoles [1]
| Heterocycle | Halide | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloroindazole | Cl | XPhos Pd G2 (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | 92 |
| 4-Bromopyrazole | Br | XPhos Pd G2 (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 86 |
| 5-Chloro-oxindole | Cl | XPhos Pd G2 (1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5 | 99 |
| 5-Bromo-azaindole | Br | XPhos Pd G2 (1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 8 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrrolopyrazole
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Bromopyrrolopyrazole derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the bromopyrrolopyrazole (1.0 equiv), the arylboronic acid derivative (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous organic solvent, followed by the degassed water (e.g., in a 4:1 or 5:1 ratio of organic solvent to water). The final concentration of the limiting reagent should be around 0.1 M.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrrolopyrazole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this class of compounds are silica gel column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For many pyrazole derivatives, column chromatography is used for initial purification, followed by recrystallization to obtain a highly pure, crystalline solid.[1][2][3]
Q2: What are the typical impurities I might encounter during the synthesis and purification of these derivatives?
A2: Common impurities can include unreacted starting materials (e.g., hydrazines, diketones), reagents, and by-products from side reactions.[1][4] Depending on the synthetic route, diastereomers or regioisomers may also be present. It is crucial to characterize the crude product using techniques like NMR and LC-MS to identify the impurity profile before starting the purification process.
Q3: How can I remove highly polar impurities from my product?
A3: Highly polar impurities, such as salts or certain starting materials, can often be removed by performing an aqueous work-up before column chromatography. This typically involves dissolving the crude product in an organic solvent and washing with water or a saturated brine solution.
Q4: My purified compound is an oil, but I need a solid. What can I do?
A4: If your compound is an oil after chromatography, it may be due to residual solvent or the inherent nature of the derivative. First, ensure all solvent is removed under high vacuum. If it remains an oil, attempting recrystallization from various solvent systems is a good next step. If that fails, conversion to a salt (e.g., a hydrochloride salt) can often induce crystallization.[5][6]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired compound.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4).- A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[2][3] |
| Column Overload | - Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. |
| Poor Column Packing | - Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
Problem: The product is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent System is Too Non-Polar | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Strong Interaction with Silica Gel | - If the compound is basic, it may be strongly interacting with the acidic silica gel. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
Recrystallization
Problem: The compound does not crystallize.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Screen a variety of solvents or solvent mixtures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] |
| Presence of Impurities | - Impurities can inhibit crystal formation. Try purifying the compound further by column chromatography before attempting recrystallization again. |
| Solution is Not Saturated | - Slowly evaporate the solvent to increase the concentration of the compound. |
| Supersaturation | - If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Problem: The compound oils out instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Melting Point is Lower than the Boiling Point of the Solvent | - Use a lower-boiling point solvent or a solvent mixture. |
| Cooling Rate is Too Fast | - Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.3 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity as needed based on TLC monitoring of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of target compounds.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
How to avoid formation of pyrazole regioisomers with unsymmetrical diketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-diketones.
Frequently Asked Questions (FAQs)
Q1: What are pyrazole regioisomers and why is their formation a concern?
A1: Pyrazole regioisomers are structural isomers with the same molecular formula but different spatial arrangements of substituents on the pyrazole ring. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the reaction can proceed through two different pathways, leading to a mixture of two regioisomers.[1][2][3] For applications in drug discovery and materials science, it is often crucial to obtain a single, pure regioisomer, as different isomers can exhibit distinct biological activities and physical properties.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr cyclocondensation is influenced by several key factors:
-
Electronic Effects: The electronic properties of the substituents on the 1,3-diketone play a significant role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on the diketone or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can dictate which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[3][4] Acidic conditions can protonate the more basic nitrogen, promoting reaction through the less nucleophilic nitrogen. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[4]
-
Solvent Choice: The solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[1][2][5][6]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[7]
Q3: How can I predict which regioisomer will be the major product?
A3: Predicting the major regioisomer involves considering the interplay of the factors mentioned above. Generally, the initial attack of the hydrazine will occur at the more electrophilic and less sterically hindered carbonyl carbon of the 1,3-diketone. In the case of substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the more nucleophilic nitrogen atom will typically initiate the attack. However, the reaction conditions, particularly the solvent and pH, can alter this preference. For instance, in the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, conducting the reaction in N,N-dimethylacetamide under acidic conditions leads to high regioselectivity.[8]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of regioisomers with poor selectivity.
-
Problem: Standard reaction conditions (e.g., ethanol as a solvent) often lead to the formation of nearly equimolar mixtures of pyrazole regioisomers, which can be difficult to separate.[1][8]
-
Solution 1: Solvent Optimization.
-
Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][5][6] These solvents have been demonstrated to significantly enhance regioselectivity, often leading to a nearly exclusive formation of one isomer.[1][2]
-
Rationale: Fluorinated alcohols can form hydrogen bonds and influence the reactivity of the carbonyl groups, thereby directing the reaction towards a single pathway.
-
-
Solution 2: pH Adjustment.
-
Solution 3: Alternative Synthetic Strategy.
-
Recommendation: If optimizing reaction conditions is not fruitful, consider a different synthetic approach that offers inherent regiocontrol. One such method is the use of β-enaminones, which are derived from 1,3-diketones. The less electrophilic nature of the enamine functionality directs the initial attack of the hydrazine to the remaining ketonic carbon, ensuring the formation of a single regioisomer.[4][9]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.
-
Solution 1: Employ a Regiocontrolled Synthetic Route.
-
Recommendation: Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. For the synthesis of 1,3,5-trisubstituted pyrazoles, the reaction of N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity.[4]
-
-
Solution 2: Utilize a Dicarbonyl Surrogate with Pre-defined Reactivity.
-
Recommendation: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. This modification directs the initial nucleophilic attack to the ketonic carbon, thereby controlling the regiochemistry of the cyclization.[4]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation.
-
Recommendation: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[4]
-
Procedure:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best separation between the two isomer spots. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers on a larger scale.
-
-
Quantitative Data Summary
The choice of solvent can have a dramatic impact on the regioselectivity of pyrazole formation. The following table summarizes the regiomeric ratios observed in the reaction of various 1,3-diketones with substituted hydrazines in different solvents.
| 1,3-Diketone (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Low selectivity | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [1] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [1][2] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | EtOH | Equimolar mixture | [8] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | DMAc (acidic) | 98:2 | [8] |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols
This protocol is adapted from a study demonstrating improved regioselectivity using fluorinated alcohols as solvents.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
Dissolve the 1,3-diketone in the fluorinated solvent (TFE or HFIP) in a round-bottom flask.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
This protocol describes a rapid and general one-pot synthesis of pyrazoles.[10]
-
Materials:
-
Ketone (1.0 eq)
-
Lithium base (e.g., LDA, LiHMDS) (1.1 eq)
-
Acid chloride (1.1 eq)
-
Hydrazine (1.2 eq)
-
Toluene
-
-
Procedure:
-
To a solution of the ketone in toluene, add the lithium base at an appropriate temperature (e.g., -78 °C or 0 °C) to form the enolate.
-
After stirring for a suitable time, add the acid chloride to form the 1,3-diketone in situ.
-
Allow the reaction to warm to room temperature.
-
Add hydrazine to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by chromatography to obtain the pyrazole.
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. It includes a detailed troubleshooting guide and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help users identify and resolve issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of starting materials is insufficient. | Ensure all reactants, especially the hydrazine derivative, are of high purity as impurities can lead to side reactions.[1][2] |
| Suboptimal reaction conditions (temperature, time). | Systematically optimize the reaction temperature and duration.[1][2] Monitor reaction progress using TLC or LC-MS to determine the ideal endpoint.[2] | |
| Incomplete cyclization of the intermediate. | The reaction may stall at the hydrazone intermediate.[1] Consider increasing the reaction temperature or prolonging the reaction time to facilitate cyclization.[1] The choice of solvent can also influence the reaction rate and outcome.[1] | |
| Formation of Impurities | Decomposition of hydrazine starting material. | Use fresh hydrazine and consider adding it dropwise at a controlled temperature to minimize decomposition, which can cause discoloration of the reaction mixture.[1] |
| Side reactions such as biaryl formation in catalyzed reactions. | If using a metal catalyst, lower the reaction temperature to disfavor C-C homocoupling.[1] Screening different ligands can also promote the desired C-N bond formation.[1] | |
| Presence of colored impurities (yellow or red). | This may be due to the decomposition of hydrazine or oxidation of intermediates.[1] Purifying the crude product by column chromatography or recrystallization can remove these impurities.[2] | |
| Difficulty in Product Purification | Product is insoluble or poorly soluble in common solvents. | For purification by recrystallization, if the product crashes out of solution too quickly, increase the volume of the "good" solvent in the hot solution.[2] |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A step gradient or the use of a different stationary phase might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core?
A1: A frequently employed method involves the condensation of a suitably substituted hydrazine with a dicarbonyl compound or its equivalent to form the pyrazole ring, followed by the formation of the fused pyrrolidine ring.[3] For instance, a substituted pyrazole carbaldehyde can react with an amine to form an intermediate that is subsequently cyclized.[4]
Q2: My reaction mixture is turning dark yellow/red. Is this normal and how can I prevent it?
A2: Discoloration is often an indication of impurity formation, which can arise from the decomposition of the hydrazine starting material or oxidation of reaction intermediates.[1][2] To mitigate this, ensure you are using high-purity, fresh hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.[2]
Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity of the pyrazole synthesis?
A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on your reactants.[2] Changing the solvent can have a significant impact; for example, using more polar or fluorinated alcohols can favor the formation of one regioisomer over the other.[1]
Q4: What are the key safety precautions to consider when working with hydrazine derivatives?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Experimental Protocols
A plausible synthetic approach for this compound can be adapted from the synthesis of similar pyrazolo[3,4-c]pyrazoles.[4]
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde
This intermediate can be synthesized from commercially available starting materials. A common method involves the Vilsmeier-Haack reaction on a suitable pyrazole precursor.[5]
Step 2: Condensation with a protected amine
-
To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., ethanol), add a protected amine such as benzylamine and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 3: Cyclization and Deprotection
The subsequent steps would involve the formation of the pyrrolidine ring and removal of the protecting group to yield the final product. The specific conditions for these steps would need to be optimized based on the chosen protecting group and the reactivity of the intermediate.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives and (R)-roscovitine in Cancer Research
In the landscape of targeted cancer therapy, the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), remains a pivotal strategy. This guide provides a comparative overview of the biological activities of a promising derivative of the 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, compound 11a, and the well-established CDK inhibitor, (R)-roscovitine. This analysis is based on preclinical data, offering insights for researchers and professionals in drug development.
Overview of Compounds
(R)-roscovitine (Seliciclib) is a purine analog that has been extensively studied as a selective inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK7.[1] By competing with ATP for the kinase binding site, it disrupts cell cycle progression and can induce apoptosis in cancer cells.[1] Its activity has been documented across a wide array of cancer cell lines.[2]
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (Compound 11a) represents a novel class of kinase inhibitors. A key study has demonstrated that this compound exhibits significantly greater potency than (R)-roscovitine against a panel of human cancer cell lines.[3] This suggests that the tetrahydropyrrolo[3,4-c]pyrazole scaffold may serve as a promising backbone for the development of next-generation anticancer agents.
Quantitative Comparison of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of compound 11a and (R)-roscovitine against six human cancer cell lines. The data reveals that compound 11a is 4- to 28-fold more potent than (R)-roscovitine in these assays.[3]
| Cell Line | Cancer Type | Compound 11a IC50 (µM) | (R)-roscovitine IC50 (µM) | Fold Difference |
| HCT-116 | Colon Carcinoma | Data not available | Data not available | 4-28x more potent |
| A549 | Lung Carcinoma | Data not available | Data not available | 4-28x more potent |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | 4-28x more potent |
| HOS | Osteosarcoma | Data not available | Data not available | 4-28x more potent |
| U2OS | Osteosarcoma | Data not available | Data not available | 4-28x more potent |
| PC-3 | Prostate Adenocarcinoma | Data not available | Data not available | 4-28x more potent |
Specific IC50 values for compound 11a and the corresponding values for (R)-roscovitine from the direct comparative study are not publicly available in the accessed literature. The fold difference is reported as described in the primary research article.[3]
Kinase Inhibition Profile
Compound 11a was evaluated for its inhibitory activity against a panel of 12 different kinases. While the specific percentage of inhibition against each kinase is not detailed in the available abstracts, the study indicates that it was assessed for its kinase selectivity.[3] For comparison, (R)-roscovitine is known to inhibit a specific subset of CDKs with the following approximate IC50 values:
| Kinase Target | (R)-roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.65[4] |
| CDK2/cyclin A | 0.7[4] |
| CDK2/cyclin E | 0.7[4] |
| CDK5/p25 | 0.2[5] |
| CDK7/cyclin H | ~0.7 |
| CDK9/cyclin T | ~0.7 |
Mechanism of Action and Signaling Pathways
Both (R)-roscovitine and the tetrahydropyrrolo[3,4-c]pyrazole derivatives are believed to exert their anticancer effects primarily through the inhibition of cyclin-dependent kinases, which are crucial regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M phase transitions, and can subsequently trigger apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of these compounds.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 11a or (R)-roscovitine) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: Recombinant kinase (e.g., CDK2/cyclin A), a substrate (e.g., histone H1), and various concentrations of the inhibitor are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the substrate via SDS-PAGE and measuring radioactivity.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion
The available preclinical data strongly suggests that derivatives of the this compound scaffold, exemplified by compound 11a, are a highly potent class of anticancer agents, demonstrating significantly greater in vitro activity than (R)-roscovitine against several cancer cell lines.[3] While (R)-roscovitine has been a valuable tool in cancer research, the superior potency of this novel pyrazole derivative warrants further investigation into its kinase selectivity, in vivo efficacy, and safety profile. These findings highlight a promising avenue for the development of new and more effective kinase inhibitors for cancer therapy.
References
Validating the In Vivo Anticancer Potential of Tetrahydropyrrolo[3,4-c]pyrazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo anticancer activity of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its derivatives. Due to the limited public availability of in vivo data for this specific molecule, this guide will focus on the broader class of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, which have shown promising preclinical efficacy. We will compare their potential performance with established standard-of-care therapies in relevant cancer models.
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this class have demonstrated potent inhibitory activity against key cellular targets involved in tumorigenesis, including Aurora kinases and cyclin-dependent kinases (CDKs).[1][2] This guide will use a representative 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, referred to as "THPP derivative," as a proxy to outline the validation process and compare its potential efficacy against a standard chemotherapeutic regimen for colorectal cancer, a malignancy against which these compounds have shown significant in vitro activity.[3][4]
Comparative Performance Data
The following table summarizes hypothetical yet plausible in vivo efficacy data for a representative THPP derivative, based on the performance of other Aurora kinase inhibitors, and compares it with a standard-of-care chemotherapy regimen, FOLFOX, in a human colorectal cancer (HCT-116) xenograft model.
| Compound/Regimen | Mechanism of Action | Animal Model | Dosing Regimen (Illustrative) | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| THPP Derivative | Aurora Kinase Inhibitor | Nude mice with HCT-116 xenografts | 50 mg/kg, intraperitoneal injection, 5 days/week for 3 weeks | ~60-80% | Mild to moderate, potential for myelosuppression |
| FOLFOX | 5-FU: Thymidylate synthase inhibitor; Oxaliplatin: DNA cross-linking agent | Nude mice with HCT-116 xenografts | 5-FU: 50 mg/kg, i.p., daily for 4 days; Oxaliplatin: 6 mg/kg, i.p., day 1 | ~50-70% | Moderate to severe, includes weight loss, neutropenia, and gastrointestinal toxicity |
Note: The data for the THPP derivative is extrapolated from published results for potent Aurora kinase inhibitors of the same class and is for illustrative purposes.[5] Actual results for a specific this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo anticancer activity. Below are standardized protocols for key experiments.
Human Tumor Xenograft Model
-
Cell Culture: Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with access to sterile food and water ad libitum.
-
Tumor Implantation: HCT-116 cells (2-5 x 10^6 cells in 100-200 µL of sterile PBS or medium) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using calipers and calculated with the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
THPP Derivative: Administered via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The vehicle used for dissolution/suspension serves as the control.
-
FOLFOX: Administered intraperitoneally according to established protocols.
-
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated. Signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) are monitored throughout the experiment.
In Vivo Target Modulation (Pharmacodynamics)
To confirm that the THPP derivative is engaging its intended target (e.g., Aurora kinases) in vivo, a pharmacodynamic study can be performed.
-
Study Design: Tumor-bearing mice are treated with a single dose of the THPP derivative.
-
Sample Collection: At various time points post-treatment, tumors are excised.
-
Biomarker Analysis: Tumor lysates are analyzed by Western blot or immunohistochemistry for a downstream biomarker of Aurora kinase activity, such as the phosphorylation of histone H3 at Serine 10 (pHH3). A reduction in pHH3 levels would indicate target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for in vivo validation.
Caption: Targeted signaling pathway of the THPP derivative.
Caption: Experimental workflow for in vivo validation.
References
- 1. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry Analysis of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of pyrazole derivatives is paramount. Mass spectrometry stands as a powerful analytical tool for this purpose, offering deep insights into their molecular architecture through fragmentation analysis. This guide provides a comparative overview of common mass spectrometry techniques, detailing their fragmentation pathways and offering experimental protocols to aid in the robust characterization of these vital compounds.
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] The ability to accurately determine their structure is crucial for drug discovery and development. Mass spectrometry, particularly with fragmentation analysis, provides a sensitive and specific method for elucidating the connectivity of atoms within a molecule. This is achieved by ionizing the molecule and then inducing it to break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural confirmation and differentiation between isomers.
Ionization Techniques: A Fork in the Analytical Road
The initial step in mass spectrometry analysis is the ionization of the analyte. The choice of ionization technique significantly influences the subsequent fragmentation and the type of information that can be obtained. For pyrazole derivatives, the two most common methods are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Ionization Approach
EI is a classic, high-energy ionization technique that typically leads to extensive fragmentation. This can be highly advantageous for structural elucidation as it provides a detailed fragmentation pattern. In the analysis of pyrazole derivatives, EI mass spectra are often characterized by two primary fragmentation processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N2) from the protonated molecule ([M-H]+).[3] The nature and position of substituents on the pyrazole ring can, however, alter these characteristic fragmentation pathways.[3][4] For instance, the presence of nitro, acetyl, or oxime groups can lead to these primary fragmentations becoming secondary or even absent.[3]
Electrospray Ionization (ESI): The Soft Ionization Alternative
In contrast to EI, ESI is a soft ionization technique that results in minimal fragmentation of the parent molecule, primarily producing protonated molecules [M+H]+. To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS). This technique allows for the selective isolation of the protonated molecule, which is then fragmented through collision-induced dissociation (CID). ESI-MS/MS is particularly valuable for differentiating between isomers of pyrazole derivatives, as it can produce characteristic fragment ions for different structural arrangements.[5] For example, studies on N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines have shown that the pyrazole series yields a single, dominant fragment ion, which is useful for selective reaction monitoring.[5]
Unraveling Fragmentation Pathways
The fragmentation of pyrazole derivatives follows distinct pathways depending on the ionization method and the molecular structure. Understanding these pathways is key to interpreting mass spectra accurately.
General EI Fragmentation Pathway of a Substituted Pyrazole
The following diagram illustrates a generalized fragmentation pathway for a substituted pyrazole derivative under Electron Ionization.
Caption: Generalized EI fragmentation of a pyrazole derivative.
ESI-MS/MS Fragmentation Workflow
The experimental workflow for ESI-MS/MS analysis involves several key steps, from sample introduction to data analysis.
Caption: Experimental workflow for ESI-MS/MS analysis.
Comparative Data Summary
The choice between EI and ESI-MS/MS depends on the specific analytical goal. The following table summarizes the key characteristics and applications of each technique for the analysis of pyrazole derivatives.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High | Low (Soft Ionization) |
| Parent Ion | Often weak or absent | Abundant [M+H]+ |
| Fragmentation | Extensive, spontaneous | Controlled, induced by CID |
| Key Fragmentations | Loss of HCN, N2 | Cleavage of substituent bonds, ring opening |
| Primary Application | Elucidation of fundamental fragmentation patterns | Isomer differentiation, analysis of complex mixtures |
| Sample Introduction | Typically via Gas Chromatography (GC) | Typically via Liquid Chromatography (LC) |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Protocol 1: GC-EI-MS Analysis of Pyrazole Derivatives
-
Sample Preparation: Dissolve the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to a value exceeding the molecular weight of the compound.
-
Protocol 2: LC-ESI-MS/MS Analysis of Pyrazole Derivatives
-
Sample Preparation: Dissolve the pyrazole derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
MS1: Scan for the expected [M+H]+ ion.
-
MS2: Select the [M+H]+ ion for collision-induced dissociation (CID) and scan for the resulting fragment ions. The collision energy should be optimized for each compound to achieve optimal fragmentation.
-
Alternative Analytical Techniques: A Broader Perspective
While mass spectrometry is a powerful tool, a comprehensive structural characterization of pyrazole derivatives often involves complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Infrared (IR) spectroscopy is useful for identifying functional groups. X-ray crystallography provides the definitive solid-state structure. A multi-technique approach, combining the strengths of each method, will ultimately provide the most complete and unambiguous structural assignment.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, focusing on two prominent examples: PHA-680632 and Danusertib (PHA-739358).
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of PHA-680632 and Danusertib against a panel of kinases, demonstrating their potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | PHA-680632 IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) |
| Aurora A | 27[1] | 13[2][3][4] |
| Aurora B | 135[1] | 79[2][4] |
| Aurora C | 120[1] | 61[2][4] |
| Abl | - | 25[2] |
| TrkA | - | 31[2] |
| c-RET | - | 31[2] |
| FGFR1 | >270-5400 | 47[2] |
| FLT3 | >270-5400 | - |
| LCK | >270-5400 | >790 |
| PLK1 | >270-5400 | - |
| STLK2 | >270-5400 | - |
| VEGFR2 | >270-5400 | >790 |
| VEGFR3 | >270-5400 | >790 |
| c-Kit | - | >790 |
| CDK2 | - | >790 |
Note: A "-" indicates that data was not found in the reviewed sources. IC50 values for PHA-680632 against non-Aurora kinases were reported to be 10- to 200-fold higher than for Aurora A.[1]
The data reveals that both compounds are potent inhibitors of all three Aurora kinase isoforms. Danusertib also demonstrates significant activity against other tyrosine kinases such as Abl, TrkA, c-RET, and FGFR1.[2] In contrast, PHA-680632 exhibits a higher degree of selectivity for Aurora kinases, with significantly weaker inhibition of other tested kinases.[1]
Experimental Methodologies
The presented inhibitory concentration (IC50) values were primarily determined through biochemical kinase assays. A general workflow for such an assay is outlined below.
General Protocol for In Vitro Kinase Inhibition Assay
A standard method to assess the inhibitory potential of a compound against a specific kinase is the biochemical ATP competitive kinase assay. This assay measures the ability of a compound to compete with ATP for the binding site of the kinase, thereby inhibiting its enzymatic activity.
Key Steps:
-
Reagent Preparation: The kinase, its specific substrate, ATP, and the test compound (e.g., a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative) are prepared in a suitable buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. This is often achieved using methods like:
-
Radiometric Assays: Utilizing radioactively labeled ATP (e.g., ³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP consumed, where a decrease in ATP corresponds to higher kinase activity.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the inhibition data against the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow of a typical in vitro kinase inhibition assay.
Signaling Pathway Context
The primary targets of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, the Aurora kinases, are key regulators of cell division. Their inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. This mechanism of action is central to their potential as anti-cancer agents.
dot
Caption: Inhibition of Aurora kinases by the tetrahydropyrrolo[3,4-c]pyrazole scaffold disrupts mitosis.
References
Selectivity Profile of Tetrahydropyrrolopyrazole Derivatives for Sigma-1 Receptor Over Sigma-2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of a tetrahydropyrrolopyrazole derivative for the Sigma-1 Receptor (S1R) over the Sigma-2 Receptor (S2R). The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of the tetrahydropyrrolopyrazole derivative, AD417, and a selection of reference S1R and S2R ligands. Lower Ki values indicate higher binding affinity.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R Ki / S1R Ki) | Compound Class |
| AD417 | 75 | ~450 | 6-fold for S1R | Tetrahydropyrrolopyrazole |
| (+)-Pentazocine | 4.8 - 7 | 1698 | ~243-354-fold for S1R | Benzomorphan (S1R Agonist) |
| Haloperidol | 2.3 - 5.2 | - | - | Butyrophenone (S1R Antagonist/Dopamine Antagonist) |
| SA4503 (Cutamesine) | 4.6 | 63.1 | 14-fold for S1R | S1R Agonist |
| Fluvoxamine | 31 | 6187 | 200-fold for S1R | SSRI / S1R Agonist |
| BD-1047 | <1 | - | - | S1R Antagonist |
| SI 1/28 | 6.1 | 2583 | 423-fold for S1R | S1R Antagonist |
| RHM-1 | - | 8.2 | - | S2R Ligand |
| CB64D | - | - | Highly S2-selective | Morphans (S2R Ligand) |
| CB184 | - | - | Highly S2-selective | Morphans (S2R Ligand) |
Experimental Protocols
The binding affinities presented in this guide are typically determined by competitive radioligand binding assays. Below are detailed methodologies for assessing ligand binding to S1R and S2R.
Sigma-1 Receptor (S1R) Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that selectively binds to S1R.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.
-
Membrane Preparation: Homogenized tissue or cell membranes expressing S1R (e.g., from guinea pig brain or liver).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known S1R ligand (e.g., 10 µM Haloperidol or unlabeled (+)-pentazocine) to determine non-specific binding.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound in the assay buffer. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor (S2R) Binding Assay
This assay is similar to the S1R assay but requires a "masking" ligand to block the binding of the non-selective radioligand to S1R.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective sigma receptor ligand.
-
Masking Ligand: A high concentration of a selective S1R ligand (e.g., 100-200 nM (+)-pentazocine) to saturate S1R and prevent [³H]-DTG from binding to it.
-
Membrane Preparation: Homogenized tissue or cell membranes expressing S2R (e.g., from rat liver).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Non-specific Binding Control: A high concentration of a known S2R ligand (e.g., 10 µM Haloperidol).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus and Scintillation Counter: As described for the S1R assay.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-DTG (at a concentration near its Kd for S2R), the S1R masking ligand ((+)-pentazocine), and varying concentrations of the test compound in the assay buffer.
-
Equilibration, Filtration, Washing, and Radioactivity Measurement: Follow the same steps as described in the S1R binding assay protocol.
-
Data Analysis: Calculate the specific binding to S2R and determine the IC50 and Ki values for the test compounds using the same methods described for the S1R assay.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways associated with S1R and S2R.
Caption: Sigma-1 Receptor Signaling at the MAM.
Caption: Overview of Sigma-2 Receptor Associated Pathways.
A Comparative Guide to Reproducible Multicomponent Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of three prominent multicomponent methods for pyrazole synthesis, offering insights into their reproducibility, efficiency, and reaction conditions. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like pyrazoles in a single step, offering advantages in terms of atom economy, reduced waste, and operational simplicity.[3][4] This guide focuses on the reproducibility of these methods, a critical factor for their practical application in research and development.
Comparison of Key Multicomponent Pyrazole Synthesis Methods
Three widely utilized multicomponent methods for the synthesis of pyrazole derivatives are compared below. The selection is based on their prevalence in the literature and the availability of performance data.
| Method | Reactants | Typical Catalyst/Conditions | Reported Yields | Reaction Time | Key Advantages |
| Three-Component Aldehyde/Dicarbonyl/Diazo Coupling | Aldehyde, 1,3-Dicarbonyl compound, Diazo compound (or Tosylhydrazone) | Piperidinium acetate in DMSO at 70 °C; often transition-metal-free.[5] | 75-91% | 12 hours | High yields, operational simplicity, use of molecular oxygen as a green oxidant.[5] |
| Four-Component Synthesis of Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, β-Ketoester (e.g., Ethyl acetoacetate), Hydrazine hydrate | Varies widely: Ionic liquids, nanoparticles (e.g., CuFe2O4), organocatalysts, microwave or ultrasonic irradiation.[1][6] | 81-91% | 2-5 hours | Excellent yields, shorter reaction times, access to fused pyrazole systems.[1][6] |
| Three-Component Enaminone-Based Synthesis in Water | Enaminone, Aldehyde, Hydrazine hydrochloride | Ammonium acetate in water.[7] | Good to High | ~1-2 hours | Environmentally friendly (uses water as solvent), simple experimental procedure, cost-effective.[7] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the generalized workflow for the multicomponent synthesis of pyrazoles, highlighting the convergence of multiple starting materials in a single reaction vessel to generate the complex pyrazole product.
Caption: General workflow of multicomponent pyrazole synthesis.
Detailed Experimental Protocols
Reproducibility in chemical synthesis is intrinsically linked to the meticulous execution of experimental procedures. The following are representative protocols for the discussed multicomponent pyrazole synthesis methods, based on published literature.
Method 1: Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles
This protocol is adapted from a high-yielding, one-pot method utilizing a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence.[5]
Materials:
-
Aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Tosylhydrazone (1.01 mmol)
-
Piperidinium acetate (20 mol%)
-
Dimethyl sulfoxide (DMSO) (1 mL)
Procedure:
-
To a stirred solution of the aldehyde and 1,3-dicarbonyl compound in DMSO, add piperidinium acetate.
-
Add the tosylhydrazone to the reaction mixture.
-
Heat the mixture at 70 °C in an open atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired polysubstituted pyrazole.
Method 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Microwave Irradiation
This protocol is a green and efficient method for the synthesis of pyrano[2,3-c]pyrazole derivatives.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Tin(II) chloride (SnCl₂) as catalyst
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
-
Add a catalytic amount of SnCl₂ to the mixture.
-
Irradiate the reaction mixture in a microwave synthesizer at 80 °C for 25 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir for a few minutes.
-
Collect the precipitated solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole.
Method 3: Three-Component Enaminone-Based Synthesis in Water
This method represents a sustainable approach to pyrazole synthesis using water as a solvent.[7]
Materials:
-
Enaminone (1 mmol)
-
Benzaldehyde (1 mmol)
-
Hydrazine hydrochloride (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the enaminone, benzaldehyde, and hydrazine hydrochloride in water.
-
Add a catalytic amount of ammonium acetate to the solution.
-
Reflux the reaction mixture for the time specified in the literature (typically 1-2 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the aqueous solution. Collect the solid by filtration.
-
Wash the product with water and dry to yield the desired pyrazole derivative. Further purification can be performed by recrystallization if necessary.
Conclusion
The multicomponent synthesis of pyrazoles offers a highly efficient and versatile platform for the generation of molecular diversity. The choice of a specific method will depend on the desired substitution pattern of the pyrazole core, available laboratory equipment (e.g., microwave synthesizer), and the emphasis on green chemistry principles. The three-component aldehyde/dicarbonyl/diazo coupling provides access to a broad range of polysubstituted pyrazoles with high yields.[5] The four-component synthesis of pyrano[2,3-c]pyrazoles is particularly advantageous for its speed and the creation of fused heterocyclic systems. For laboratories prioritizing sustainable practices, the enaminone-based synthesis in water presents an excellent, environmentally benign alternative.[7] The detailed protocols provided herein serve as a starting point for researchers to reproducibly implement these valuable synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Confirming Target Engagement of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of direct molecular interactions between a small molecule and its intended target within a cellular environment is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of modern experimental approaches to confirm the cellular target engagement of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a scaffold known to exhibit inhibitory activity against various protein kinases. Understanding and confirming this engagement is paramount for elucidating its mechanism of action, optimizing lead compounds, and ensuring on-target efficacy while minimizing off-target effects.
This guide will explore several widely-used methodologies for confirming target engagement, presenting a comparison of their principles, advantages, and limitations. While specific experimental data for the direct target engagement of this compound is not extensively available in public literature, this guide will utilize a hypothetical scenario where a protein kinase is the presumed target, based on the known activity of similar pyrazole-containing compounds.[1][2][3][4]
Comparison of Cellular Target Engagement Methods
A variety of assays are available to measure the interaction of a compound with its target protein in a cellular context. These methods can be broadly categorized as those that measure a change in the biophysical properties of the target protein upon ligand binding and those that rely on proximity-based reporter systems.[5][6][7] The choice of method often depends on factors such as the availability of specific reagents, the nature of the target protein, and the desired throughput.[5][6]
| Method | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[5][8][9] | Label-free, applicable to native proteins in intact cells and tissues.[5][8][10] | Requires a specific antibody for detection (Western blot) or can be adapted for high-throughput screening (HTS) formats.[8][11] | Western Blot, AlphaLISA, Mass Spectrometry.[5][11] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[12][13] | Live-cell assay providing real-time binding information and quantitative affinity data.[12][13] | Requires genetic modification of the target protein and a specific fluorescent tracer.[12][13] | Ratiometric light emission. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[14][15][16] | Real-time kinetic data (association and dissociation rates), label-free detection.[14][15][17] | Requires cell surface immobilization or purified protein, which may not reflect the intracellular environment.[14][15] | Response units (RU). |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.[18][19][20][21] | Low sample consumption, measurements in solution, including complex lysates.[20][21][22] | Typically requires one binding partner to be fluorescently labeled, although label-free options are available.[20][21] | Change in fluorescence. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a Western blot-based CETSA to assess the stabilization of a target kinase by this compound.
1. Cell Culture and Treatment:
-
Culture cells expressing the target kinase to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured, stabilized protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot. The amount of soluble target protein at each temperature is quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a NanoBRET™ assay to quantify the binding of this compound to a NanoLuc®-tagged kinase in live cells.
1. Cell Preparation:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
2. Assay Execution:
-
Prepare serial dilutions of this compound.
-
To the cells, add the fluorescent NanoBRET™ tracer specific for the kinase of interest, followed by the addition of the serially diluted compound or vehicle control.
-
Add the Nano-Glo® substrate to the wells.
3. Data Acquisition:
-
Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio with increasing concentrations of the compound indicates competitive displacement of the tracer and thus, target engagement.[13]
Visualizations
Conclusion
Confirming the direct cellular target engagement of a small molecule like this compound is a multifaceted process that often benefits from the use of orthogonal experimental approaches. While methods like CETSA offer a label-free way to assess target stabilization in a native cellular context, proximity-based assays such as NanoBRET™ can provide quantitative binding data in real-time within living cells.[5][12] For membrane-associated targets, techniques like SPR can be invaluable.[14][16] The selection of the most appropriate method will depend on the specific research question, the nature of the target, and available resources. By employing these robust methodologies, researchers can build a strong body of evidence to confidently validate the molecular target of a compound, thereby accelerating the journey from a promising hit to a well-characterized lead molecule.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Publications — CETSA [cetsa.org]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Prudent Disposal of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole with caution. All research chemicals should be treated as potentially hazardous. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, must be worn at all times.
Hazard Profile of Structurally Similar Compounds
Based on data from analogous pyrazole compounds, researchers should be aware of the following potential hazards. This information underscores the importance of the recommended disposal procedures.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[1] |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3)[1] |
| Causes skin irritation | Skin irritation (Category 2)[1][2] |
| Causes serious eye damage/irritation | Serious eye damage (Category 1) / Serious eye irritation (Category 2)[1][2][3] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity - repeated exposure (Category 1)[1] |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3)[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation
Proper segregation is a critical first step to prevent unintended chemical reactions and facilitate correct disposal.
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. All contaminated materials, such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound, should also be placed in a designated solid chemical waste container.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[4] Never dispose of this chemical down the drain. [4][5]
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.[6]
-
The date when waste accumulation began.[6]
-
The name of the principal investigator and the laboratory location.[6]
Step 3: Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[6] This area should be cool, dry, and well-ventilated.[5][7] Ensure that incompatible materials are segregated, using physical barriers or secondary containment if necessary.[4]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4] Provide them with a detailed inventory of the waste, including chemical names and quantities. Follow their specific instructions for packaging and preparing the waste for transport.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Safe Handling
Caption: Logical approach to ensure safe handling of this compound.
References
Personal protective equipment for handling 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. The following procedures are based on best practices for handling similar pyrazole-containing compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with pyrazole derivatives, including potential for skin and eye irritation, and possible toxicity, a comprehensive approach to personal protective equipment is mandatory.[1][2][3] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Laboratory coat or chemical-resistant suit. | Fire/flame resistant and impervious clothing.[4] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use in a well-ventilated area or under a chemical fume hood.[1][2][4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and maintain a safe working environment. The following step-by-step procedure outlines the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above, ensuring gloves are inspected for integrity before use.
-
-
Handling the Compound :
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][6][7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Treat the compound as hazardous chemical waste.[8]
-
Segregate waste containing this compound from other waste streams.
-
-
Container Management :
-
Final Disposal :
Experimental Protocols
While a specific experimental protocol for this novel compound is not available, the synthesis of similar pyrazolo[3,4-c]pyrazoles often involves the condensation of a substituted pyrazole carbaldehyde with a hydrazine derivative. For example, the synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles can be achieved by reacting 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with a desired hydrazine in ethanol with a few drops of glacial acetic acid, followed by refluxing the mixture.[9]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
